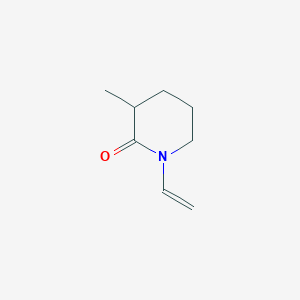
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole derivatives. For instance, the methylation of imidazole using methanol in the presence of an acid catalyst is a typical approach . Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also common to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylimidazole
- 2-Methylimidazole
- Benzimidazole
Comparison
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to 1-methylimidazole and 2-methylimidazole, this compound has an additional alkyl chain, enhancing its lipophilicity and potentially altering its biological activity .
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-[1-(1-methylimidazol-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)11-8(3)9-10-5-6-12(9)4/h5-8,11H,1-4H3 |
Clé InChI |
RFOXZBWGAOJWOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C1=NC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)

![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)


![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)

![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)


